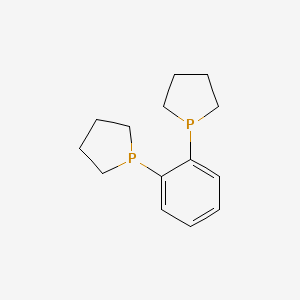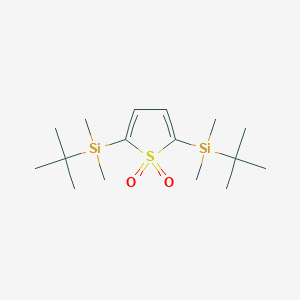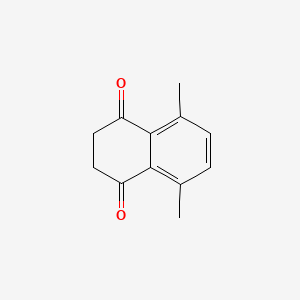![molecular formula C23H20O3 B12549494 Benzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate CAS No. 143827-71-8](/img/structure/B12549494.png)
Benzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate is an organic compound with the chemical formula C₂₃H₂₀O₃. It is a type of ester formed from benzoic acid and benzyl alcohol, featuring a phenylprop-2-en-1-yl group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate typically involves the esterification of benzoic acid with benzyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Benzoic Acid+Benzyl AlcoholAcid CatalystBenzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as sulfonated resins, can enhance the reaction rate and facilitate the separation of the product from the reaction mixture.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol or hydrocarbons.
Substitution: Various substituted benzoates.
Applications De Recherche Scientifique
Benzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the synthesis of polymers and as a plasticizer in various industrial applications.
Mécanisme D'action
The mechanism of action of Benzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release benzoic acid and benzyl alcohol, which may exert biological effects through various pathways. The phenylprop-2-en-1-yl group can also interact with cellular components, influencing signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Benzyl Benzoate: Similar in structure but lacks the phenylprop-2-en-1-yl group.
Phenylpropyl Benzoate: Similar but with a different ester linkage.
Benzyl 4-hydroxybenzoate: Similar but with a hydroxyl group instead of the phenylprop-2-en-1-yl group.
Uniqueness: Benzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate is unique due to the presence of the phenylprop-2-en-1-yl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
143827-71-8 |
|---|---|
Formule moléculaire |
C23H20O3 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
benzyl 4-(3-phenylprop-2-enoxy)benzoate |
InChI |
InChI=1S/C23H20O3/c24-23(26-18-20-10-5-2-6-11-20)21-13-15-22(16-14-21)25-17-7-12-19-8-3-1-4-9-19/h1-16H,17-18H2 |
Clé InChI |
KRMYJHQIAKXONQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OCC=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




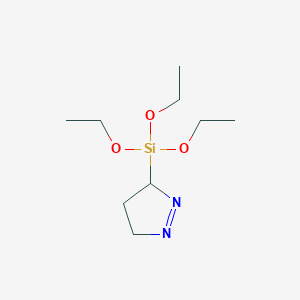
![Tributyl[cyclopropyl(phenyl)methyl]stannane](/img/structure/B12549430.png)
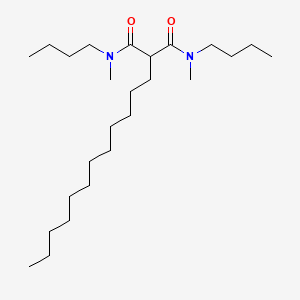

![Bis[2-(1,3-benzoxazol-2-yl)-4-fluorophenyl]methanone](/img/structure/B12549455.png)
![1-[(4-Ethylcyclohexyl)ethynyl]-4-methoxybenzene](/img/structure/B12549458.png)
